molecular formula C129H208N36O32S B14079257 MPG peptides, Pbeta

MPG peptides, Pbeta

Cat. No.: B14079257
M. Wt: 2807.3 g/mol
InChI Key: QROMJFGAVBMXMZ-YVNWPWPGSA-N
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Description

MPG peptides, specifically Pbeta, are a class of cell-penetrating peptides known for their ability to translocate across cell membranes. These peptides are amphipathic, meaning they contain both hydrophilic and hydrophobic regions, which facilitate their interaction with cellular membranes. MPG peptides have been extensively studied for their potential in drug delivery systems, particularly for delivering therapeutic nucleic acids and other biomolecules into cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MPG peptides typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed in SPPS due to its efficiency and ability to produce high-purity peptides . The process involves the following steps:

    Coupling: The amino acid is activated using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and then added to the resin-bound peptide chain.

    Deprotection: The Fmoc group is removed using a base like piperidine, exposing the amino group for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of MPG peptides involves scaling up the SPPS process. Automated peptide synthesizers are used to increase throughput and consistency. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

MPG peptides can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) is commonly used for oxidation reactions.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include modified peptides with altered functional groups, such as oxidized methionine or reduced disulfide bonds .

Scientific Research Applications

MPG peptides have a wide range of scientific research applications:

Mechanism of Action

MPG peptides exert their effects by interacting with cell membrane lipids, leading to the formation of temporary trans-membrane structures. This interaction facilitates the translocation of the peptide and its cargo across the cell membrane. The molecular targets and pathways involved include:

Comparison with Similar Compounds

MPG peptides can be compared with other cell-penetrating peptides such as TAT peptides and Pep peptides:

Conclusion

MPG peptides, particularly Pbeta, are versatile and efficient cell-penetrating peptides with significant potential in various scientific and medical applications. Their unique ability to translocate across cell membranes and deliver therapeutic agents makes them valuable tools in research and therapy.

Properties

Molecular Formula

C129H208N36O32S

Molecular Weight

2807.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C129H208N36O32S/c1-69(2)55-90(159-120(188)93(58-78-33-17-15-18-34-78)148-103(173)66-143-113(181)91(56-70(3)4)160-121(189)94(59-79-35-19-16-20-36-79)161-119(187)92(57-71(5)6)157-109(177)75(11)144-100(170)61-134)112(180)142-64-102(172)145-74(10)108(176)147-73(9)107(175)140-65-104(174)149-96(67-166)124(192)164-106(77(13)168)126(194)155-88(47-54-198-14)111(179)141-63-101(171)146-76(12)110(178)158-95(60-80-62-139-82-38-22-21-37-81(80)82)122(190)162-97(68-167)123(191)156-89(45-46-99(135)169)127(195)165-53-32-44-98(165)125(193)154-85(41-25-29-50-132)116(184)151-83(39-23-27-48-130)114(182)150-84(40-24-28-49-131)115(183)153-87(43-31-52-138-129(136)137)117(185)152-86(42-26-30-51-133)118(186)163-105(72(7)8)128(196)197/h15-22,33-38,62,69-77,83-98,105-106,139,166-168H,23-32,39-61,63-68,130-134H2,1-14H3,(H2,135,169)(H,140,175)(H,141,179)(H,142,180)(H,143,181)(H,144,170)(H,145,172)(H,146,171)(H,147,176)(H,148,173)(H,149,174)(H,150,182)(H,151,184)(H,152,185)(H,153,183)(H,154,193)(H,155,194)(H,156,191)(H,157,177)(H,158,178)(H,159,188)(H,160,189)(H,161,187)(H,162,190)(H,163,186)(H,164,192)(H,196,197)(H4,136,137,138)/t73-,74-,75-,76-,77+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,105-,106-/m0/s1

InChI Key

QROMJFGAVBMXMZ-YVNWPWPGSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CN)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CN

Origin of Product

United States

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